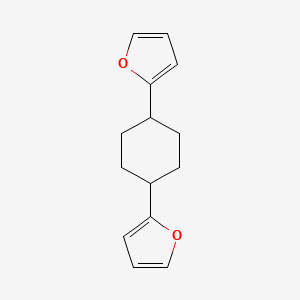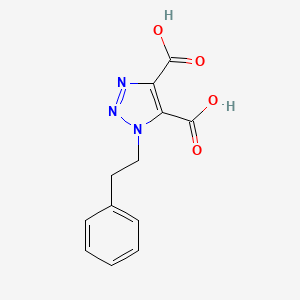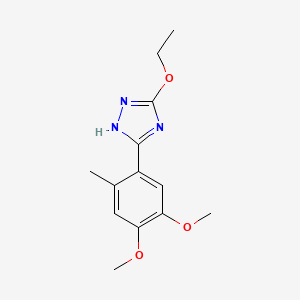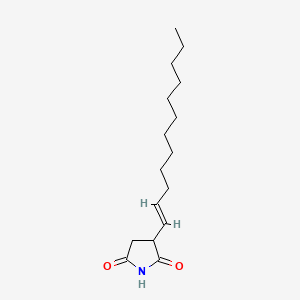
4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core with specific substitutions that may confer unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Chlorination: Introduction of chlorine atoms at the 2 and 8 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with 4-Methoxyphenyl and N-Methyl Groups: This step may involve nucleophilic substitution reactions using appropriate reagents like 4-methoxyaniline and methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the quinazoline core or the nitro groups if present.
Substitution: The chlorine atoms at positions 2 and 8 can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce a variety of functionalized quinazolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substitutions make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound may be explored for its inhibitory activity against specific enzymes.
Medicine
In medicinal chemistry, 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
Industrially, this compound might find applications in the development of pharmaceuticals, agrochemicals, or as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing phosphorylation of substrates and thereby inhibiting signal transduction pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinazolinamine: The parent compound without substitutions.
2,8-Dichloroquinazoline: Lacks the N-(4-methoxyphenyl)-N-methyl- substitutions.
4-Methoxyphenylquinazoline: Lacks the dichloro substitutions.
Uniqueness
The unique combination of substitutions in 4-Quinazolinamine, 2,8-dichloro-N-(4-methoxyphenyl)-N-methyl- may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for various applications.
Eigenschaften
CAS-Nummer |
827031-21-0 |
|---|---|
Molekularformel |
C16H13Cl2N3O |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2,8-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(10-6-8-11(22-2)9-7-10)15-12-4-3-5-13(17)14(12)19-16(18)20-15/h3-9H,1-2H3 |
InChI-Schlüssel |
MWIVTJPQNXNKGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)








![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
